3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, also known as BMVC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMVC is a heterocyclic compound that contains an imidazole ring and a carboxylic acid group.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bassyouni et al. (2012) involved the synthesis of new derivatives including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile and related compounds. These were evaluated for their antioxidant and antimicrobial activities, showcasing the potential of such compounds in developing antimicrobial agents. The research highlighted the compounds' high activity against various pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, underscoring the importance of benzimidazole derivatives in addressing microbial resistance (Bassyouni et al., 2012).
Corrosion Inhibition Studies
Another application of benzimidazole derivatives is in the field of corrosion inhibition. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives with benzimidazole moieties and assessed their corrosion inhibition ability towards mild steel in sulfuric acid. This study demonstrates the compounds' efficacy in forming protective layers on metal surfaces, indicating their utility in industrial applications to prevent corrosion, thus extending the lifespan of metal components (Ammal et al., 2018).
Luminescent Sensing Materials
Ding et al. (2017) explored the synthesis of 3D Lanthanide-Cadmium heterometal-organic frameworks utilizing derivatives of benzimidazole for luminescent sensing. These compounds demonstrated selective luminescent sensing abilities for various metal ions and organic amines, showcasing their potential in environmental monitoring and chemical sensing (Ding et al., 2017).
properties
IUPAC Name |
3-methyl-2-oxo-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-5(8(12)13)3-2-4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCZJWCVWYGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732542 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid | |
CAS RN |
1150102-58-1 | |
Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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